molecular formula C9H16N2O2 B15214007 9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 61316-48-1

9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15214007
CAS No.: 61316-48-1
M. Wt: 184.24 g/mol
InChI Key: DXFIFVPLMWBRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one: is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. This compound features a pyrido[1,2-a]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms, making it a valuable scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one typically involves multistep reactions starting from readily available precursors. One common approach includes the condensation of a suitable aldehyde with an amine to form an intermediate, which then undergoes cyclization and subsequent functionalization to yield the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the chosen synthetic route .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[1,2-a]pyrimidines with different functional groups.

Scientific Research Applications

9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one is unique due to its specific structural features, such as the hydroxyl and methyl groups, which can influence its reactivity and biological activity.

Properties

CAS No.

61316-48-1

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

9-hydroxy-2-methyl-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H16N2O2/c1-6-5-8(13)11-4-2-3-7(12)9(11)10-6/h6-7,9-10,12H,2-5H2,1H3

InChI Key

DXFIFVPLMWBRCB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N2CCCC(C2N1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.